
Neratinib
Übersicht
Beschreibung
HKI-272, also known as Neratinib, is a potent, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase. HER-2 is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. Overexpression of HER-2 is observed in various cancers, including breast cancer, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HKI-272 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the acrylamide moiety, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of HKI-272 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HKI-272 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: HKI-272 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von HKI-272 üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von HKI-272, die möglicherweise veränderte biologische Aktivitäten oder verbesserte pharmakokinetische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Neratinib is an irreversible tyrosine kinase inhibitor that targets HER2-positive cancers and has shown efficacy in improving invasive disease-free survival (iDFS) in patients with specific types of breast cancer . It functions by blocking signal transduction through epidermal growth factor receptors HER1, HER2, and HER4 .
Scientific Research Applications
This compound has applications in treating HER2-positive breast cancer, metastatic cervical cancer, and other cancers .
Breast Cancer:
- Extended Adjuvant Treatment: this compound is approved by the FDA for extended adjuvant treatment of adult patients with early-stage HER2-positive breast cancer following treatment with trastuzumab . The ExteNET trial demonstrated that this compound significantly improves 2-year invasive disease-free survival when administered after chemotherapy and trastuzumab-based adjuvant therapy .
- Improved iDFS: this compound significantly improved iDFS in the HER2-positive/HR-positive/≤ 1-year population, with a similar trend observed in patients with residual disease following neoadjuvant treatment .
- Metastatic Breast Cancer: Clinical trials have explored this compound as a single agent and in combination with other anti-cancer drugs for HER2-positive metastatic breast cancer . Data from a Phase II clinical trial showed an objective response rate of 24% in patients previously treated with trastuzumab and 56% in patients who had not been previously treated with trastuzumab .
Cervical Cancer:
- HER2-Mutant Metastatic Cervical Cancer: this compound has demonstrated durable responses and disease control in patients with HER2-mutant metastatic/recurrent cervical cancer . In the SUMMIT basket study, this compound resulted in confirmed partial responses in 18.2% of patients, with a clinical benefit rate of 45.5% .
Other Cancers:
- This compound is being explored for clinical application in treating several cancers, including gastric cancer and melanoma .
- Preclinical studies have investigated the efficacy of this compound in combination with inhibitors of downstream signaling in HER2-positive cancers .
ExteNET Trial
The ExteNET trial was a multicenter, randomized, double-blind, phase III trial involving 2840 patients with HER2-positive early-stage breast cancer after neoadjuvant/adjuvant trastuzumab-based therapy . Patients were randomly assigned to receive 1-year oral this compound or placebo. The primary endpoint was iDFS. The study found that this compound significantly improved iDFS in the HER2+/HR+/≤ 1-year population .
Key findings from the ExteNET trial:
- The absolute iDFS benefit at 5 years was 5.1% in the HR+/≤ 1-year population .
- In HR+/≤ 1-year, this compound was associated with a numerical improvement in overall survival (OS) at 8 years (absolute benefit, 2.1%) .
- Of 354 patients in the HR+/≤ 1-year group who received neoadjuvant therapy, 295 had residual disease, and results showed absolute benefits of 7.4% at 5-year iDFS and 9.1% at 8-year OS .
SUMMIT Basket Study
The SUMMIT basket study evaluated this compound in patients with HER2-mutant, metastatic, or recurrent cervical cancer progressing after platinum-based treatment . Patients received this compound 240 mg/day. The primary endpoint was confirmed objective response rate (ORR).
Key findings from the SUMMIT trial:
- Four patients had confirmed partial responses (ORR 18.2%) .
- Six patients had stable disease ≥16 weeks (CBR 45.5%) .
- The median duration of response was 7.6 months, and the median progression-free survival was 5.1 months .
NALA Trial
The Phase III NALA trial compared this compound plus capecitabine (N+C) to lapatinib plus capecitabine (L+C) in patients with HER2-positive metastatic breast cancer who had received prior treatment .
Key findings from the NALA trial:
- A larger proportion of N+C patients had responses lasting ≥ 12 months versus L+C (36.9% v 16.8%) .
- The clinical benefit rate (CBR) was higher in patients treated with N+C versus L+C (45% v 36%) .
Safety and Tolerability
Wirkmechanismus
HKI-272 exerts its effects by irreversibly binding to the ATP-binding pocket of the HER-2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the autophosphorylation of HER-2 and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits the epidermal growth factor receptor (EGFR) kinase, further contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Lapatinib: Another HER-2 and EGFR inhibitor, but unlike HKI-272, it is a reversible inhibitor.
Afatinib: An irreversible inhibitor of HER-2 and EGFR, similar to HKI-272, but with different pharmacokinetic properties.
Trastuzumab: A monoclonal antibody targeting HER-2, used in combination with small molecule inhibitors like HKI-272 for enhanced therapeutic effects
Uniqueness of HKI-272: HKI-272’s uniqueness lies in its irreversible binding mechanism, which leads to prolonged inhibition of HER-2 and EGFR signaling pathways. This irreversible inhibition results in sustained antitumor effects, making it a valuable therapeutic option for patients with HER-2 positive cancers .
Biologische Aktivität
Neratinib is an irreversible pan-HER (human epidermal growth factor receptor) tyrosine kinase inhibitor (TKI) that has garnered significant attention for its biological activity, particularly in the treatment of HER2-positive breast cancer. This article delves into the mechanisms of action, efficacy, and clinical findings associated with this compound, supported by data tables and case studies.
This compound exerts its effects by binding irreversibly to the ATP-binding pocket of HER receptors, specifically EGFR (HER1), HER2, and HER4. This binding inhibits the tyrosine kinase activity of these receptors, leading to decreased phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound interacts with cysteine residues Cys-773 and Cys-805 in EGFR and HER2, respectively, enhancing its specificity and efficacy against tumors that overexpress these receptors .
Efficacy in Clinical Trials
This compound's efficacy has been evaluated in multiple clinical trials, particularly focusing on its role in HER2-positive breast cancer. Below is a summary of key findings from prominent studies:
Case Studies
- HER2-Mutated Metastatic Breast Cancer : A case study demonstrated that treatment with this compound resulted in a partial response in a patient with HER2-mutant stage IV breast cancer. The patient exhibited significant improvement in functional status following this compound administration, highlighting its potential effectiveness even in non-amplified HER2 tumors .
- Phase II Study Results : In a Phase II trial assessing this compound as a single agent, patients previously treated with trastuzumab showed an objective response rate of 24%, while those who had not been treated previously exhibited a response rate of 56%. The median progression-free survival was reported as 22.3 weeks for pre-treated patients and 39.6 weeks for treatment-naïve patients .
Safety Profile
The most common adverse effect associated with this compound is diarrhea, which can be managed with antidiarrheal agents and dose modifications. In the ExteNET trial, grade 3 diarrhea was observed in 40% of patients; however, subsequent studies indicated that proactive management strategies significantly reduced the incidence and severity of this side effect .
Eigenschaften
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDZNEKVCWMY-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220132 | |
Record name | Neratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways. | |
Record name | Neratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
698387-09-6 | |
Record name | Neratinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Neratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.